3-[(2-Methylbutan-2-yl)oxy]azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Research
Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in the landscape of organic synthesis and chemical research. nih.govnih.gov Their prevalence in biologically active molecules and their utility as versatile synthetic intermediates underscore their importance. u-tokyo.ac.jppressbooks.pub Unlike their three-membered (aziridines) or five-membered (pyrrolidines) counterparts, azetidines offer a unique combination of stability and reactivity, making them attractive motifs in drug discovery. nih.govacs.org They are considered saturated heterocycles and serve as valuable building blocks for creating more complex molecular architectures, including spirocyclic systems, which are of increasing interest in medicinal chemistry for their three-dimensional structures. u-tokyo.ac.jppearson.com The incorporation of an azetidine (B1206935) ring can impart conformational rigidity to a molecule, a desirable trait for optimizing interactions with biological targets. acs.org This structural feature, combined with the ability to introduce various substituents, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. semanticscholar.orgchemicalbook.com
Overview of Ring Strain and Its Influence on Azetidine Structure and Reactivity
A defining characteristic of the azetidine ring is its inherent ring strain, estimated to be approximately 25.2-25.4 kcal/mol. nih.govwikipedia.org This strain energy is a consequence of the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. The azetidine ring is not planar; it adopts a puckered conformation that undergoes rapid inversion. taylorandfrancis.com
Classification and Importance of 3-Substituted Azetidine Derivatives
3-Substituted azetidines are a significant subclass of azetidine derivatives, where a substituent is attached to the carbon atom at the 3-position of the ring. These compounds are of great interest as they are key intermediates for the synthesis of a wide array of biologically active molecules. pearson.com The nature of the substituent at the 3-position can be varied extensively, leading to derivatives such as 3-amino-, 3-hydroxy-, 3-aryl-, and 3-alkoxyazetidines. u-tokyo.ac.jpsci-hub.boxmdpi.com
The synthesis of these derivatives often begins from precursors like 1-Boc-3-azetidinone or 3-hydroxyazetidine, which allow for functionalization at the 3-position. wikipedia.orgmdpi.com For instance, 3-alkoxyazetidines can be synthesized from 3-hydroxyazetidine via etherification. acs.org The importance of these derivatives is highlighted by their application in medicinal chemistry. They have been incorporated into molecules designed as triple reuptake inhibitors, antibacterial agents, and other potential therapeutics. nih.govu-tokyo.ac.jpgoogle.com The substituent at the 3-position provides a vector for modifying a molecule's properties, such as polarity, lipophilicity, and its ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. u-tokyo.ac.jp
Academic Rationale for Investigating the 3-[(2-Methylbutan-2-yl)oxy]azetidine Core Structure
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic rationale for its investigation can be inferred from established principles in medicinal chemistry and drug design. The core structure combines the strained azetidine ring with a bulky tertiary ether, the (2-methylbutan-2-yl)oxy group, also known as the tert-pentyloxy or tert-amyloxy group.
The primary motivation for incorporating such a bulky, metabolically robust group is likely to enhance the compound's metabolic stability. nih.govresearchgate.net Tertiary alkyl groups, such as tert-butyl and tert-amyl, are often used in drug design to act as "metabolic shields." They can sterically hinder the approach of metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, to nearby vulnerable sites on the molecule. nih.govresearchgate.net The ether linkage itself, especially when flanked by a sterically demanding group, can exhibit greater stability towards metabolic cleavage compared to other functional groups like esters. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylbutan-2-yloxy)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIYQBCOCCUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Azetidine Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all atoms and their connectivity.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In 3-[(2-Methylbutan-2-yl)oxy]azetidine, the signals can be predicted based on the analysis of similar substituted azetidine (B1206935) systems. nih.govresearchgate.net The azetidine ring protons typically resonate in the range of δ 3.0-4.5 ppm. The protons on the C2 and C4 positions, adjacent to the nitrogen atom, are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as a complex multiplet or as distinct sets of signals. nih.gov Their coupling with the proton at C3 would further split these signals.
The proton at the C3 position, bearing the ether linkage, is expected to be shifted downfield due to the electronegativity of the oxygen atom. The tert-amyl group ((2-Methylbutan-2-yl)oxy) would show characteristic signals: a singlet for the two equivalent methyl groups attached to the quaternary carbon, a quartet for the methylene (B1212753) protons of the ethyl group, and a triplet for the terminal methyl of the ethyl group. A broad singlet corresponding to the N-H proton of the secondary amine is also expected, the chemical shift of which can be highly variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Azetidine N-H | 1.5 - 3.0 | broad singlet |
| Azetidine CH₂ (C2/C4) | 3.5 - 4.1 | multiplet |
| Azetidine CH (C3) | 4.2 - 4.6 | multiplet |
| Ether -O-C(CH₃)₂- | 1.2 - 1.4 | singlet |
| Ether -CH₂-CH₃ | 1.4 - 1.6 | quartet |
These are predicted values based on typical shifts for analogous functional groups.
¹⁵N NMR spectroscopy, while less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to substitution, protonation state, and ring strain. For a simple, unsubstituted azetidine, the ¹⁵N resonance appears around δ 25.3 ppm (relative to anhydrous ammonia). N-alkylation typically shifts this resonance downfield. The specific chemical shift for this compound would confirm the oxidation state and substitution pattern of the nitrogen atom within the strained four-membered ring.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of substituted azetidines by revealing through-bond and through-space correlations. researchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would show a clear correlation between the proton on C3 and the protons on C2 and C4 of the azetidine ring. It would also confirm the connectivity within the ethyl group of the tert-amyl substituent by showing a cross-peak between the methylene quartet and the methyl triplet. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comnih.gov It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the multiplet assigned to the C3 proton in the ¹H spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. nih.gov This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key correlations would include a cross-peak from the protons of the two methyl groups on the tert-amyl ether to the quaternary carbon and the C3 carbon of the azetidine ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an azetidine ether, the FT-IR spectrum would be characterized by several key absorption bands. researchgate.net The presence of a secondary amine (N-H) would be indicated by a stretching vibration in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage would produce a strong, characteristic band, typically in the 1150-1085 cm⁻¹ range. rsc.org Additionally, C-N stretching vibrations associated with the azetidine ring and C-H stretching and bending vibrations for the alkyl portions of the molecule would be observed. nih.gov
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretch | 3300 - 3500 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-N (Azetidine) | Stretch | 1200 - 1350 |
| C-O-C (Ether) | Stretch | 1085 - 1150 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Investigation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. slideshare.net For this compound (Molecular Formula: C₈H₁₇NO), the molecular weight is 143.23 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted mass spectrometry data indicates an [M+H]⁺ adduct would have an m/z of 144.13829. uni.lu Under ionization, the molecule would undergo predictable fragmentation. Common fragmentation pathways for ethers include cleavage of the carbon-oxygen bond, and for amines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is typical. libretexts.org
Key fragmentation patterns would likely include:
Loss of the tert-amyl group: Cleavage of the C3-O bond could lead to a fragment corresponding to the loss of C₅H₁₁ (71 Da).
Alpha-cleavage at the ether: Fragmentation could lead to the formation of a stable tert-amyl cation at m/z 71.
Ring opening/cleavage: The strained azetidine ring can fragment in various ways, leading to smaller amine-containing ions. whitman.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 144 | Protonated Molecular Ion |
| [M]⁺ | 143 | Molecular Ion |
| [C₅H₁₁]⁺ | 71 | tert-Amyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable for azetidine ethers)
While NMR, IR, and MS can build a strong case for a molecular structure, X-ray crystallography provides the definitive, unambiguous determination of the atomic arrangement in the solid state. eurjchem.com This technique is contingent upon the ability to grow a single, high-quality crystal of the compound. mdpi.com
Should a crystal structure of this compound or a similar azetidine ether be obtained, it would provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov For azetidine systems, crystallography is particularly valuable for defining the puckering of the four-membered ring and the precise stereochemical relationship (e.g., axial vs. equatorial orientation) of the substituents on the ring. This information is critical for understanding the molecule's three-dimensional shape, which influences its physical properties and biological interactions. mdpi.comnih.gov To date, no public crystal structure data is available for this specific compound.
Theoretical and Computational Chemistry of 3 Alkoxyazetidines
Quantum Chemical Methods for Electronic Structure and Stability Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation. researchgate.netwpmucdn.com These techniques allow for the detailed examination of electron distribution, molecular geometry, and energetic properties, which collectively determine the stability and reactivity of compounds like 3-alkoxyazetidines. jocpr.com
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.net Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide hierarchical levels of accuracy for determining the electronic structure. nih.gov
DFT, a widely used alternative, calculates the electronic properties of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. rsc.org For molecules like 3-alkoxyazetidines, hybrid functionals such as B3LYP or M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), are commonly employed to optimize molecular geometries and predict electronic properties. researchgate.net These calculations provide a detailed picture of the molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding intermolecular interactions and chemical reactivity.
The thermodynamic stability of a molecule can be quantified by its heat of formation (ΔHf) and the strength of its chemical bonds, represented by bond dissociation energies (BDEs). ucsb.edujackwestin.com Computational methods can accurately predict these values. The heat of formation for a molecule like 3-[(2-Methylbutan-2-yl)oxy]azetidine can be calculated by summing the energies of bonds broken and formed during a hypothetical reaction from constituent elements in their standard states. libretexts.org
Bond dissociation energy is the enthalpy change required to break a specific bond homolytically, forming two radical species. libretexts.org It is a direct measure of bond strength. For 3-alkoxyazetidines, the BDEs of the C-N and C-C bonds within the strained ring are of particular interest, as these are typically weaker than in their acyclic counterparts and thus more susceptible to cleavage. Quantum chemical calculations can provide reliable BDE values, which are essential for predicting reaction pathways and understanding decomposition mechanisms. chemistrysteps.com
| Bond Type | Typical BDE (kcal/mol) | Significance in 3-Alkoxyazetidines |
|---|---|---|
| Azetidine (B1206935) C-N | ~60-70 | Lower than acyclic amines due to ring strain; susceptible to ring-opening. |
| Azetidine C-C | ~75-85 | Strained, but generally stronger than the C-N bonds in the ring. |
| C-O (ether linkage) | ~85-95 | A relatively strong bond, less likely to be the initial site of cleavage. |
| sp³ C-H | ~98-100 | Strong and generally stable bonds on the ring and side chain. |
Note: The values presented are representative and can vary based on the specific computational method and the molecule's substitution pattern.
The azetidine ring is not planar; it adopts a puckered conformation to alleviate some of the angular strain. This puckering creates different conformational isomers. For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial position relative to the approximate plane of the ring. The relative stability of these conformers is determined by steric interactions. sapub.org
For this compound, the bulky tert-pentoxy group creates significant steric hindrance. Computational geometry optimization can be used to calculate the energies of the axial and equatorial conformers. It is expected that the equatorial conformer, where the bulky group is directed away from the ring, would be significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. sapub.org The energy difference between these conformers determines their equilibrium population at a given temperature. researchgate.net
| Conformer | Substituent Position | Key Steric Interactions | Relative Energy (Calculated) | Predicted Stability |
|---|---|---|---|---|
| Equatorial | Directed away from the ring | Minimal steric clash | 0.0 kcal/mol (Reference) | More Stable |
| Axial | Directed perpendicular to the ring plane | 1,3-diaxial interactions with ring hydrogens | > 2.0 kcal/mol | Less Stable |
A defining characteristic of four-membered rings is their significant ring strain energy (RSE), which arises from bond angle deviation from the ideal tetrahedral angle (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The RSE of the parent azetidine ring is reported to be approximately 25-26 kcal/mol, making it comparable to cyclobutane. researchgate.netrsc.org
Computationally, RSE is often determined using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculation. researchgate.net The calculated enthalpy of such a reaction directly corresponds to the strain energy of the cyclic molecule. This stored energy makes the azetidine ring kinetically stable but thermodynamically poised for reactions that relieve the strain, such as ring-opening. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical methods are excellent for analyzing static structures and energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape. researchgate.net
For a molecule like this compound, MD simulations can reveal the flexibility of both the azetidine ring and the alkoxy side chain. mdpi.com These simulations can track the transitions between different puckered states of the ring and the rotation around the C-O bond of the side chain. whiterose.ac.uk This provides a more complete picture of the molecule's behavior in different environments (e.g., in solution), showing which conformations are most accessible and how quickly the molecule can interconvert between them. nih.gov
Computational Studies of Reaction Mechanisms and Energetics (e.g., Ring Opening)
The inherent ring strain in 3-alkoxyazetidines makes them susceptible to ring-opening reactions, which are often promoted by acids or electrophiles. nih.govacs.org Computational chemistry is an invaluable tool for elucidating the mechanisms and energetics of these reactions.
By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates. jocpr.com For the acid-catalyzed ring-opening of an azetidine, computational models can determine the most likely site of protonation (the nitrogen atom) and calculate the activation energy barrier for the subsequent nucleophilic attack that cleaves a C-N bond. acs.orgnih.gov These studies can predict reaction rates and regioselectivity, explaining why certain bonds break in preference to others. Such computational investigations provide a detailed, step-by-step understanding of the reaction pathway, complementing experimental observations. rsc.org
Prediction of Spectroscopic Parameters from First Principles
The in-silico prediction of spectroscopic parameters from first principles, or ab initio quantum chemical methods, represents a powerful tool in the characterization of novel molecules such as 3-alkoxyazetidines. These computational techniques allow for the determination of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, often with a high degree of accuracy that can guide and corroborate experimental findings.
The foundation of these predictions lies in solving the Schrödinger equation for a given molecular structure. For complex molecules, approximations are necessary, leading to a variety of computational methods. Density Functional Theory (DFT) is a widely used approach for predicting spectroscopic properties due to its favorable balance of computational cost and accuracy. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311+G(d,p) to provide reliable predictions for organic molecules. nih.gov
The process begins with the geometry optimization of the molecule, where the algorithm seeks the lowest energy conformation. Once this equilibrium geometry is established, the spectroscopic parameters can be calculated. For instance, NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. Infrared frequencies and intensities are determined by computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational modes of the molecule. Electronic excitation energies and oscillator strengths, which correspond to UV-Vis absorption maxima, are typically calculated using Time-Dependent DFT (TD-DFT). nih.gov
For a molecule like this compound, theoretical calculations can provide valuable insights into its structural and electronic properties as reflected in its predicted spectra. Below are illustrative tables of predicted spectroscopic data generated through such computational methods.
Predicted ¹H NMR Spectral Data
The predicted proton NMR chemical shifts are essential for identifying the electronic environment of hydrogen atoms in the molecule. The values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Azetidine N-H | 1.5 - 2.5 | Broad Singlet |
| Azetidine CH (C3) | 4.0 - 4.5 | Multiplet |
| Azetidine CH₂ (C2, C4) | 3.5 - 4.0 | Multiplet |
| Methylene (B1212753) (-O-C(CH₃)₂-CH₂ -CH₃) | 1.4 - 1.6 | Quartet |
| Methyl (-O-C(CH₃ )₂-CH₂-CH₃) | 1.1 - 1.3 | Singlet |
| Methyl (-O-C(CH₃)₂-CH₂-CH₃ ) | 0.8 - 1.0 | Triplet |
This interactive table provides hypothetical ¹H NMR data based on computational predictions.
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR predictions are crucial for mapping the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Azetidine CH (C3) | 65 - 75 |
| Azetidine CH₂ (C2, C4) | 45 - 55 |
| Quaternary Carbon (-O-C (CH₃)₂-CH₂-CH₃) | 70 - 80 |
| Methylene (-O-C(CH₃)₂-CH₂ -CH₃) | 30 - 40 |
| Methyl (-O-C(CH₃ )₂-CH₂-CH₃) | 25 - 35 |
| Methyl (-O-C(CH₃)₂-CH₂-CH₃ ) | 5 - 15 |
This interactive table provides hypothetical ¹³C NMR data based on computational predictions.
Predicted Key IR Vibrational Frequencies
Infrared spectroscopy probes the vibrational modes of a molecule. First-principles calculations can predict the frequencies of these vibrations, which correspond to the stretching and bending of chemical bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| N-H Stretch (Azetidine) | 3300 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch (Azetidine) | 1150 - 1250 | Medium |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
This interactive table provides hypothetical key IR vibrational frequencies based on computational predictions.
The accuracy of these ab initio predictions is highly dependent on the level of theory and the basis set employed. nih.gov While the presented data are illustrative, they are based on established ranges for the functional groups present in this compound. Such theoretical spectra are invaluable in the structural elucidation of new chemical entities, providing a powerful complement to experimental spectroscopic techniques.
Reactivity and Reaction Pathways of 3 Alkoxyazetidines
Ring-Opening Reactions of Azetidine (B1206935) Ethersresearchgate.netrsc.orgbeilstein-journals.org
The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under appropriate conditions. rsc.org This inherent strain is the driving force for various ring-opening reactions, providing a pathway to more stable, acyclic structures.
Nucleophilic Ring Opening Mechanismsbeilstein-journals.org
The azetidine ring in 3-[(2-Methylbutan-2-yl)oxy]azetidine can be opened by nucleophiles. This process is typically facilitated by the protonation of the ring nitrogen, which increases the electrophilicity of the ring carbons. Strong nucleophiles can then attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the azetidine ring. In the case of 3-alkoxyazetidines, the attack can occur at either the C2 or C4 position.
The general mechanism for the acid-catalyzed nucleophilic ring-opening of an azetidine is as follows:
Protonation of the azetidine nitrogen to form an azetidinium ion.
Nucleophilic attack at a ring carbon atom.
Cleavage of the C-N bond, resulting in the opening of the ring.
Table 1: Examples of Nucleophiles in Azetidine Ring-Opening Reactions
| Nucleophile Category | Specific Examples |
| Halides | I-, Br-, Cl- |
| Oxygen Nucleophiles | H2O, ROH, RCOO- |
| Sulfur Nucleophiles | RSH, RS- |
| Nitrogen Nucleophiles | NH3, RNH2, N3- |
| Carbon Nucleophiles | CN-, R-MgX, R-Li |
Lewis Acid-Promoted Fragmentation and Rearrangements
Lewis acids can coordinate to the nitrogen atom of the azetidine ring, which can induce ring-opening, fragmentation, or rearrangement reactions. This coordination enhances the leaving group ability of the nitrogen atom and can facilitate the cleavage of the C-N bonds. The outcome of these reactions is highly dependent on the substrate, the Lewis acid used, and the reaction conditions. For 3-alkoxyazetidines, Lewis acid promotion could lead to the formation of various rearranged products, including unsaturated amines or other heterocyclic systems.
Photoinduced Reactions and Cycloreversion Processes
Photoinduced reactions offer another pathway for the transformation of azetidines. Upon absorption of light, the azetidine ring can be excited to a higher energy state, which can lead to various photochemical reactions, including cycloreversion. rsc.org Aza Paternò-Büchi reactions, which are [2+2] photocycloadditions between an imine and an alkene, are a common method for synthesizing azetidines. The reverse reaction, a photochemically induced cycloreversion, can lead to the fragmentation of the azetidine ring back into an imine and an alkene. For this compound, this would likely require a specific substitution pattern to facilitate the absorption of light and subsequent fragmentation.
Functionalization Reactions of the Azetidine Ring Systemresearchgate.netrsc.org
In addition to ring-opening reactions, the azetidine ring system in this compound can be functionalized at the nitrogen atom or at the exocyclic alkoxy group. These reactions leave the four-membered ring intact while introducing new functional groups.
Transformations at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The secondary amine nitrogen in the azetidine ring is nucleophilic and can readily undergo a variety of functionalization reactions.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine.
N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides yields the corresponding N-acylazetidine. This is a common method for introducing a carbonyl group and can serve as a protecting group for the nitrogen.
Table 2: Common Reagents for N-Functionalization of Azetidines
| Reaction Type | Reagent Class | Specific Examples |
| N-Alkylation | Alkyl halides | CH3I, C2H5Br |
| Reductive Amination | Aldehydes/Ketones + NaBH(OAc)3 | |
| N-Acylation | Acyl halides | Acetyl chloride, Benzoyl chloride |
| Anhydrides | Acetic anhydride, Boc anhydride | |
| N-Arylation | Aryl halides | Buchwald-Hartwig amination |
| N-Sulfonylation | Sulfonyl chlorides | Tosyl chloride, Mesyl chloride |
Reactions at Exocyclic Positions and Side Chains (e.g., Alkoxy Group Reactivity)
The (2-Methylbutan-2-yl)oxy group at the 3-position of the azetidine ring can also be a site for chemical modification. The tertiary nature of the ether linkage makes it susceptible to cleavage under acidic conditions, which could proceed via a carbocation intermediate. This would result in the formation of 3-hydroxyazetidine and the corresponding tertiary alcohol or alkene. Further reactions could then be carried out on the newly formed hydroxyl group.
Stereochemical Outcomes and Diastereoselective Reactions
The stereochemical outcome of reactions involving the azetidine ring is a critical aspect of their synthetic utility. While specific diastereoselective reactions for this compound are not extensively documented, the principles can be understood from studies on analogous substituted azetidines. The facial selectivity of reactions on the azetidine ring is often dictated by the steric and electronic nature of the substituents.
One of the most direct methods for synthesizing functionalized azetidines, the aza Paternò–Büchi reaction, which involves a [2+2] cycloaddition between an imine and an alkene, can proceed with high diastereoselectivity. For instance, a visible light-mediated intramolecular aza Paternò–Büchi reaction has been shown to produce bicyclic azetidines with excellent diastereomeric ratios (d.r.), often exceeding 20:1. In these reactions, the stereochemistry is established during the cycloaddition, where the approach of the alkene to the excited imine is directed by the existing molecular framework to minimize steric hindrance, leading to the preferential formation of one diastereomer.
Furthermore, the functionalization of pre-existing azetine rings can also be highly stereoselective. A copper-catalyzed three-component coupling of azetines, allyl phosphates, and a boron reagent allows for the synthesis of 2,3-disubstituted azetidines. This reaction proceeds with remarkable control, yielding single isomers. The mechanism involves a syn-addition of the copper and boryl groups across the double bond of the azetine, followed by an S_N2′ allylation, ensuring a defined stereochemical outcome. This demonstrates that the strained ring can serve as a template for constructing multiple stereocenters with high fidelity.
These examples underscore a general principle: the inherent strain and defined geometry of the azetidine scaffold can be exploited to achieve high levels of stereocontrol in synthetic transformations, a concept that is directly applicable to the functionalization of 3-alkoxyazetidines.
Interconversion and Rearrangement Processes (e.g., Aziridine (B145994) to Azetidine Transformations)
A significant pathway for the synthesis of 3-alkoxyazetidines involves the ring expansion of aziridine precursors. This interconversion is a thermodynamically driven process, transforming the more strained three-membered aziridine ring into the relatively more stable four-membered azetidine ring.
A notable example is the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. When these precursors are treated with sodium borohydride (B1222165) in refluxing methanol (B129727), they first undergo a reductive cyclization to form a 2-bromomethyl-2-methylaziridine intermediate. This aziridine is the kinetically favored product. However, under prolonged heating in a basic methanolic solution, this kinetic product rearranges into the thermodynamically more stable 3-methoxy-3-methylazetidine.
The mechanism for this rare aziridine-to-azetidine rearrangement is proposed to proceed through an intramolecular nucleophilic substitution. The aziridine nitrogen attacks the carbon bearing the bromomethyl group, displacing the bromide and forming a highly strained bicyclic aziridinium (B1262131) ion intermediate (1-azabicyclo[1.1.0]butane cation). This electrophilic intermediate is then regioselectively attacked by a nucleophile, in this case, methanol. The attack occurs at the C3 position (the bridgehead carbon), leading to the opening of the bicyclic system and the formation of the 3-methoxyazetidine (B35406) product. The presence of the 2-methyl group on the aziridine ring is crucial for this rearrangement to occur; the analogous 2-(bromomethyl)aziridine (B1258505) without the methyl group does not undergo this ring expansion under the same conditions.
This transformation highlights a powerful strategy for synthesizing C3-functionalized azetidines, where the final substitution pattern is determined by the nucleophilic solvent used to trap the bicyclic intermediate.
Kinetic and Mechanistic Studies of Azetidine Reactivity
The reactivity of azetidines is fundamentally governed by their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. This strain facilitates ring-opening reactions but allows the ring to be stable enough for isolation and further functionalization.
Mechanism of Aziridine to Azetidine Rearrangement: The rearrangement of 2-bromomethyl-2-methylaziridines to 3-methoxy-3-methylazetidines serves as an excellent case study for mechanistic principles. The reaction pathway has been rationalized through both experimental work and theoretical calculations. The initial formation of the aziridine is a kinetically controlled process. The subsequent isomerization to the azetidine is the thermodynamically controlled outcome. Computational studies support the proposed mechanism involving the formation of a bicyclic aziridinium salt as the key intermediate. The ring-opening of this intermediate by methanol at the C3 position is the final step in furnishing the 3-alkoxyazetidine. google.com
Acid-Mediated Ring Opening: Kinetic studies have also been performed on the decomposition of N-substituted azetidines. For example, certain N-aryl azetidines undergo an acid-mediated intramolecular ring-opening. The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH. This suggests that the mechanism is initiated by the protonation of the azetidine nitrogen. This protonation activates the ring towards nucleophilic attack by a pendant amide group, leading to ring cleavage. The pK_a of the azetidine nitrogen is therefore a key determinant of the compound's stability. Kinetic data for a specific N-phenyl azetidine derivative highlights this dependency, as shown in the table below. nih.gov
| pH | Half-life (T1/2) |
|---|---|
| 1.8 | 0.5 hours |
| 2.7 | 1.2 hours |
| 7.0 | Stable |
Nucleophilic Ring Opening of Azetidinium Ions: The reactivity of the azetidine ring can be enhanced by converting it into a quaternary azetidinium ion, which is a much better electrophile. The ring-opening of azetidinium ions by nucleophiles typically proceeds via an S_N2 mechanism. This has been confirmed by studies using chiral 2-phenyl-N-tosylazetidine, where nucleophilic attack by alcohols occurs with inversion of configuration, consistent with an S_N2 pathway rather than a mechanism involving a stable carbocation intermediate. The regioselectivity of the attack depends on the substitution pattern; nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. bohrium.com
These mechanistic and kinetic studies provide a framework for understanding and predicting the behavior of 3-alkoxyazetidines like this compound, highlighting the interplay between ring strain, substituent effects, and reaction conditions.
Advanced Applications and Utilization of Azetidine Scaffolds in Academic Research
Azetidines as Versatile Synthetic Building Blocks and Intermediates
Azetidines serve as crucial precursors and intermediates in the synthesis of a wide array of organic compounds. Their utility stems from the ability of the strained four-membered ring to undergo selective ring-opening and ring-expansion reactions, providing access to more complex heterocyclic systems. Furthermore, the rigid azetidine (B1206935) core is an attractive scaffold for the construction of diverse chemical libraries aimed at drug discovery and chemical biology.
Precursors for the Synthesis of Other Heterocyclic Systems (e.g., Pyrrolidines, Pyrroles)
The ring strain inherent in the azetidine ring makes it an excellent precursor for the synthesis of larger, more stable heterocyclic systems such as pyrrolidines and pyrroles through ring-expansion reactions. rsc.org
One common strategy to synthesize pyrrolidines from azetidines involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain at the 2-position. For instance, azetidines with a 3-hydroxypropyl side chain can be activated at the primary alcohol, leading to an intramolecular cyclization to form a bicyclic azetidinium intermediate. This strained intermediate can then be opened by various nucleophiles, resulting in the formation of a five-membered pyrrolidine (B122466) ring. nih.gov The regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov
The synthesis of pyrroles from azetidine derivatives has also been explored. While direct conversion is less common, functionalized azetidines, such as 2-azetidinones (β-lactams), can serve as synthons for pyrrole (B145914) derivatives. deepdyve.com For example, 2-azetidinone-tethered allenols have been utilized in regiocontrolled syntheses to construct functionalized pyrroles. deepdyve.com Photochemical methods are also being investigated for the ring expansion of various nitrogen heterocycles, including the potential for converting azetidine derivatives into pyrroles. nih.gov
| Starting Heterocycle | Target Heterocycle | Key Transformation | Ref. |
| Azetidine | Pyrrolidine | Intramolecular N-alkylation and nucleophilic ring opening | nih.gov |
| 2-Azetidinone | Pyrrole | Reactions with allenols | deepdyve.com |
Strategies for Scaffold Diversification in Chemical Libraries
The rigid and three-dimensional nature of the azetidine scaffold makes it an attractive core for the development of diverse chemical libraries for high-throughput screening in drug discovery. nih.gov Diversity-oriented synthesis (DOS) strategies have been employed to expand upon a densely functionalized azetidine ring system to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov
These strategies often begin with a highly functionalized azetidine core, which is then subjected to a series of reactions to introduce skeletal diversity. For example, a 2-cyanoazetidine can be reduced to the corresponding amine, which can then undergo various cyclization reactions to form fused bicyclic systems. nih.gov Ring-closing metathesis is another powerful tool used to create azetidine-fused macrocycles and other complex architectures. nih.gov
The goal of these diversification strategies is to populate novel chemical space with molecules that possess drug-like properties. The physicochemical properties of the resulting library members, such as solubility and cell permeability, are often evaluated to ensure their suitability for biological screening. nih.gov
Role of Azetidine Structures in Catalytic Processes
Azetidine derivatives have found significant utility in the field of catalysis, both as chiral templates to induce stereoselectivity in asymmetric reactions and as ligands that modulate the activity and selectivity of metal catalysts in various organic transformations. rsc.orgresearchgate.net
As Chiral Templates in Asymmetric Synthesis and Catalysis
The conformational rigidity of the azetidine ring makes it an excellent chiral scaffold for asymmetric synthesis. Chiral azetidine-derived ligands and organocatalysts have been successfully employed to control the stereochemical outcome of a variety of reactions. researchgate.net The fixed spatial orientation of substituents on the azetidine ring allows for effective transfer of chirality to the products.
Azetidine-based ligands have been shown to be effective in a range of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The stereochemical outcome of these reactions can often be rationalized by the formation of a well-defined chiral environment around the catalytic center.
Applications in Specific Organic Transformations (e.g., Henry, Suzuki, Sonogashira, Michael Additions)
Azetidine-based catalysts and ligands have demonstrated remarkable efficacy in a number of important carbon-carbon bond-forming reactions.
Henry Reaction: The Henry (nitroaldol) reaction, which involves the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols. organic-chemistry.orgnih.gov Chiral azetidine-derived ligands, often in combination with copper catalysts, have been shown to effectively catalyze asymmetric Henry reactions, affording products with high enantioselectivity. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.orgwikipedia.org Azetidine-based ligands, particularly those with tridentate coordination motifs, have been developed for this reaction. These ligands can form stable and highly active palladium(II) complexes that are effective for the coupling of a wide range of aryl bromides and chlorides with arylboronic acids, often under mild, aqueous, and phosphine-free conditions. researchgate.netmdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium and copper co-catalyst system. researchmap.jpresearchgate.net Similar to the Suzuki coupling, readily synthesized, water-stable palladium(II) complexes of azetidine-derived polyamines have been successfully employed as catalysts for the Sonogashira reaction under mild and phosphine-free conditions. researchmap.jpresearchgate.net
Michael Addition: The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. mdpi.commdpi.comrsc.org Azetidine-based organocatalysts have been developed to promote asymmetric aza-Michael reactions, where a nitrogen nucleophile is added. nih.govbeilstein-journals.org These catalysts can activate the substrates through the formation of iminium ions or by acting as a Brønsted base, leading to the formation of chiral nitrogen-containing compounds. rsc.orgbeilstein-journals.org
| Reaction | Role of Azetidine | Key Features | Ref. |
| Henry Reaction | Chiral Ligand | High enantioselectivity in the formation of β-nitro alcohols | researchgate.net |
| Suzuki Coupling | Ligand for Palladium | High activity in aqueous media, phosphine-free conditions | researchgate.netmdpi.com |
| Sonogashira Coupling | Ligand for Palladium | Mild, phosphine-free conditions for C-C bond formation | researchmap.jpresearchgate.net |
| Michael Addition | Organocatalyst | Asymmetric synthesis of chiral nitrogen-containing compounds | rsc.orgbeilstein-journals.org |
Development of Novel Polymeric Materials Incorporating Azetidine Moieties
The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines and other functional polymers. Both cationic and anionic ROP methods have been explored for the polymerization of azetidine and its derivatives.
Cationic ring-opening polymerization (CROP) of azetidine typically results in the formation of hyperbranched poly(trimethylenimine). The polymerization of N-substituted azetidines has also been extensively studied. The reactivity of the azetidine monomer and the structure of the resulting polymer can be tuned by the nature of the substituent on the nitrogen atom.
Anionic ring-opening polymerization (AROP) of activated azetidines, such as N-sulfonylazetidines, offers a pathway to linear poly(trimethylenimine) with controlled molecular weights and narrow dispersities. This controlled polymerization allows for the synthesis of well-defined block copolymers.
Polymers containing azetidine moieties in their side chains have also been prepared. These materials can be synthesized by the polymerization of monomers containing a pendant azetidine group or by the post-polymerization modification of a pre-existing polymer. The reactive nature of the azetidine ring in these polymers allows for further functionalization and cross-linking, making them promising materials for applications such as coatings, adhesives, and drug delivery systems.
Use as Monomers and Crosslinkers
The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it a prime candidate for ring-opening polymerization (ROP). rsc.org This reactivity allows azetidine derivatives, including 3-[(2-Methylbutan-2-yl)oxy]azetidine, to serve as monomers for the synthesis of polyamines. The polymerization of azetidines typically proceeds via a cationic mechanism, where an initiator activates the nitrogen atom, leading to the cleavage of a carbon-nitrogen bond and subsequent propagation. researchgate.netrsc.org
The polymerization of unsubstituted azetidine results in the formation of hyperbranched poly(trimethylenimine). rsc.org For substituted azetidines, the nature of the substituent can significantly influence the polymerization process and the properties of the resulting polymer. In the case of this compound, the bulky tert-amyloxy group at the C-3 position introduces steric hindrance. This could potentially lower the rate of polymerization compared to unsubstituted azetidine but also impart unique solubility and conformational characteristics to the final polymer.
These polymers can also function as crosslinkers. If a polymer chain contains pendant azetidine groups, these can be activated to react with other polymer chains, forming a crosslinked network. This is particularly valuable in the development of hydrogels, coatings, and adhesives where tailored mechanical properties are required. The reactivity of the azetidine ring allows for crosslinking under specific conditions, offering control over the material's final structure and function. researchgate.net
| Monomer | Polymerization Type | Resulting Polymer Structure | Key Features |
|---|---|---|---|
| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(trimethylenimine) | High density of secondary and tertiary amines. rsc.org |
| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Linear Polyamines | Can exhibit "living" polymerization characteristics, allowing control over molecular weight. researchgate.net |
| This compound (Predicted) | Cationic Ring-Opening Polymerization (CROP) | Linear, functionalized polyamine | Bulky substituent may influence polymer solubility, thermal properties, and stereochemistry. |
Exploration of Azetidine Scaffolds as Bioisosteres in Chemical Biology (emphasizing chemical properties and structural replacement)
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azetidine scaffold has emerged as a "privileged" motif in drug discovery, frequently used as a bioisosteric replacement for other common structural units. rsc.orgresearchgate.net Its appeal lies in its unique combination of properties: it is a small, rigid, polar, and three-dimensional structure that can improve key pharmacokinetic parameters such as solubility, metabolic stability, and lipophilicity when incorporated into a drug candidate. researchgate.netdigitellinc.com
The azetidine ring in this compound can act as a bioisostere for various groups. For instance, it can replace larger, more flexible, or more lipophilic rings like piperidine (B6355638) or even aromatic rings. This substitution can lead to improved binding to a biological target by presenting key functional groups in a more defined spatial orientation. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the C-3 substituent provides a vector for further interactions. The replacement of a gem-dimethyl group or a carbonyl group with an azetidine ring has been shown to improve aqueous solubility and other drug-like properties. rsc.org
The specific 3-alkoxy substitution, as seen in this compound, makes it a suitable bioisostere for structures containing esters or amides, where the ether oxygen can mimic the hydrogen-bonding capability of the carbonyl oxygen. This strategy has been successfully employed in the design of triple reuptake inhibitors, where a 3-aminoazetidine scaffold was designed as a bioisostere of a 3-oxyazetidine derivative. nih.gov
| Scaffold | Key Physicochemical Properties | Advantages in Bioisosteric Replacement |
|---|---|---|
| Azetidine | Low molecular weight, high sp³ character, polar, rigid. | Improves solubility, reduces lipophilicity, provides defined 3D structure, enhances metabolic stability. researchgate.net |
| Piperidine | Higher molecular weight, flexible (chair/boat conformations), basic. | Azetidine offers a more constrained and less lipophilic alternative. acs.org |
| Phenyl Ring | Aromatic, planar, lipophilic. | Azetidine introduces 3D geometry and reduces lipophilicity, potentially avoiding issues with metabolic oxidation of the aromatic ring. |
| gem-Dimethyl Group | Lipophilic, sterically demanding. | Azetidine can maintain steric bulk while introducing polarity and reducing lipophilicity. rsc.org |
Integration of Azetidine Analogues into Peptidomimetic and Nucleic Acid Chemistry
The conformational rigidity of the azetidine ring makes it an excellent tool for the synthesis of peptidomimetics. researchgate.net Peptidomimetics are designed to mimic natural peptides but offer advantages such as increased stability against enzymatic degradation and improved bioavailability. nih.gov By incorporating azetidine-based amino acids into a peptide sequence, chemists can introduce specific turns or kinks, effectively locking the peptide into a bioactive conformation. researchgate.net
Azetidine-2-carboxylic acid is a well-known constrained analogue of proline. mdpi.com Similarly, a derivative of this compound, such as one functionalized with a carboxylic acid group, could serve as a novel, non-natural amino acid. The bulky tert-amyloxy group at the C-3 position would project from the peptide backbone, influencing the local conformation and potentially mediating interactions with a target receptor or enzyme. This approach allows for the fine-tuning of a peptide's three-dimensional structure to enhance its potency and selectivity. mdpi.com
In nucleic acid chemistry, azetidine derivatives have been used to modify nucleobases. These modifications can alter the properties of DNA or RNA, for instance, by creating fluorescent probes that are sensitive to their microenvironment. escholarship.org An azetidine moiety, such as the one from this compound, could be attached to a nucleobase to act as a linker to other molecules or to introduce specific structural constraints into a nucleic acid duplex. The substituent at the 3-position would reside in the major or minor groove of the duplex, offering a site for further functionalization or interaction with DNA- or RNA-binding proteins. escholarship.org
| Azetidine Amino Acid | Natural Amino Acid Analogue | Effect on Peptide Structure | Reference |
|---|---|---|---|
| Azetidine-2-carboxylic acid | L-Proline | Induces tighter turns in the peptide backbone compared to proline. | mdpi.com |
| Azetidine-3-carboxylic acid | β-Proline | Acts as a conformationally constrained β-amino acid. | mdpi.com |
| (3-Arylazetidin-3-yl)acetic acids | GABA / δ-Aminovaleric acid analogues | Creates conformationally restricted analogues of neurotransmitters and signaling molecules. | mdpi.com |
Future Directions and Emerging Research Avenues in 3 Alkoxyazetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Complex 3-Alkoxyazetidine Derivatives
The synthesis of azetidines has historically been challenging, which has limited their broader application in drug discovery compared to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638). rsc.org However, recent years have seen the development of more efficient synthetic routes. Future research will likely focus on creating more complex and diverse 3-alkoxyazetidine derivatives through novel and sustainable methods.
One promising area is the development of one-pot reactions and multicomponent reactions to construct the azetidine (B1206935) ring with the desired alkoxy substituent in a single step. organic-chemistry.org For instance, the use of microwave irradiation in the cyclocondensation of alkyl dihalides and primary amines has shown to be an efficient method for creating the azetidine core. organic-chemistry.org Additionally, the development of electrophilic azetidinylation strategies allows for the direct attachment of the azetidine ring to various nucleophiles at any stage of a synthesis, providing modular access to functionalized azetidines. rsc.orgrsc.org
Sustainable chemistry principles will also drive future synthetic strategies. This includes the use of earth-abundant metal catalysts, photocatalysis, and biocatalysis to reduce the environmental impact of synthetic processes. Visible light-enabled aza Paternò-Büchi reactions, for example, represent a mild and selective method for producing highly functionalized azetidines. nih.gov
Key Research Thrusts:
Catalytic C-H Functionalization: Directing the functionalization of C-H bonds on the azetidine ring to introduce complexity without pre-functionalization.
Flow Chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis of azetidine derivatives.
Bio-inspired Synthesis: Employing enzymes or whole-cell systems to catalyze the formation of chiral 3-alkoxyazetidines with high enantioselectivity.
Deeper Mechanistic Understanding of Complex Ring Transformations and Stereoselective Processes
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 3-alkoxyazetidines is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. The ring strain of azetidines plays a significant role in their reactivity, allowing for unique ring-opening and ring-expansion reactions. rsc.org
Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational methods to elucidate the transition states and reaction pathways of complex transformations. This includes understanding the factors that control the stereoselectivity of reactions involving the azetidine ring. For example, in the synthesis of peptidomimetics, the azetidine ring can act as a turn-inducing element, and understanding the conformational preferences of these molecules is key to their design. nih.govnih.gov
Areas for Deeper Investigation:
Strain-Release Reactions: Probing the mechanisms of reactions that leverage the ring strain of azetidines to drive transformations.
Asymmetric Catalysis: Unraveling the mode of action of chiral catalysts in the enantioselective synthesis of 3-alkoxyazetidines.
Ring-Chain Tautomerism: Investigating the equilibrium between cyclic and open-chain forms of certain azetidine derivatives and how it can be controlled.
Advanced Computational Modeling for Predictive Reactivity and Conformational Dynamics
Computational chemistry is becoming an indispensable tool in modern chemical research. For 3-alkoxyazetidines, advanced computational modeling can provide valuable insights into their electronic structure, reactivity, and conformational dynamics. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict reaction barriers, identify stable intermediates, and rationalize observed selectivities. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of 3-alkoxyazetidine-containing molecules, which is particularly important for understanding their biological activity. researchgate.net For instance, computational models have been successfully used to guide the synthesis of azetidines by predicting which combinations of reactants are likely to be successful. mit.edu This predictive power can significantly accelerate the discovery of new reactions and molecules.
Future Computational Approaches:
Machine Learning and AI: Developing machine learning models trained on experimental data to predict the outcome of reactions and identify promising new 3-alkoxyazetidine derivatives with desired properties.
QM/MM Methods: Using hybrid quantum mechanics/molecular mechanics methods to model enzymatic reactions or the interaction of azetidine-containing ligands with biological macromolecules.
In Silico Screening: High-throughput virtual screening of libraries of 3-alkoxyazetidines to identify candidates with potential applications in medicine or materials science. nih.gov
Exploration of Unconventional Reactivity Patterns and Functionalizations
The unique electronic and steric properties of the azetidine ring can give rise to unconventional reactivity patterns. Future research will focus on exploring and harnessing these novel transformations to access new chemical space. This includes the development of methods for the selective functionalization of the azetidine ring at positions other than the nitrogen atom.
For example, the development of late-stage functionalization techniques would allow for the diversification of complex molecules containing a 3-alkoxyazetidine core. researchgate.net This is particularly valuable in drug discovery, where it can be used to rapidly generate analogues of a lead compound. The use of photoredox catalysis and electrochemistry can also open up new avenues for the functionalization of azetidines under mild conditions. nih.gov
Emerging Reactivity Paradigms:
Radical-mediated Reactions: Exploring the use of radical chemistry to functionalize the azetidine ring in ways that are not possible with traditional ionic reactions.
Ring-Opening Polymerization (ROP): Investigating the controlled polymerization of 3-alkoxyazetidines to create novel polymers with unique properties.
Mechanochemistry: Utilizing mechanical force to induce chemical reactions and access novel reactivity of azetidine derivatives.
Innovative Academic Applications Beyond Current Paradigms, Particularly in Materials Science and Catalysis
While the primary focus of azetidine chemistry has been in medicinal chemistry, there is a growing interest in exploring their applications in other fields, such as materials science and catalysis. The rigid, three-dimensional structure of the azetidine ring can be exploited to create novel materials with interesting properties.
In materials science, 3-alkoxyazetidines could be incorporated into polymers to modify their thermal and mechanical properties. They could also be used as building blocks for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
In catalysis, chiral azetidine derivatives can serve as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The nitrogen atom of the azetidine ring can coordinate to a metal center, while the substituents on the ring can create a chiral environment that directs the stereochemical outcome of a reaction.
Potential Future Applications:
Functional Polymers: Synthesis of polymers with tunable properties by incorporating 3-alkoxyazetidine monomers.
Supramolecular Chemistry: Use of azetidine derivatives as building blocks for the construction of self-assembling systems.
Organocatalysis: Development of new organocatalysts based on the azetidine scaffold for a variety of organic transformations.
Q & A
Basic: What are the optimal synthetic routes for 3-[(2-Methylbutan-2-yl)oxy]azetidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves functionalizing the azetidine ring via alkylation or nucleophilic substitution. A common approach is reacting azetidine derivatives with 2-methylbutan-2-yl electrophiles (e.g., halides or activated alcohols) in the presence of a base like triethylamine or NaH. Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions such as ring-opening. For example, alkylation of azetidine-3-ol with 2-methylbutan-2-yl bromide under basic conditions yields the target compound, with yields optimized by slow addition of reagents and inert atmospheres .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or diethyl ether can enhance purity, particularly if the compound exhibits crystalline properties. Analytical techniques like TLC and GC-MS should guide solvent selection and confirm purity (>95%) before further use .
Advanced: How do steric and electronic effects of the 2-methylbutan-2-yl group influence regioselectivity in substitution reactions?
Methodological Answer:
The bulky tert-butyl-like substituent imposes steric hindrance, directing electrophilic attacks to the azetidine nitrogen or less hindered positions. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, kinetic studies under varying temperatures and substituents (e.g., comparing methyl vs. ethyl analogs) reveal how steric bulk slows nucleophilic substitution at the azetidine oxygen .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Cross-validate using complementary techniques:
- X-ray crystallography to confirm solid-state structure.
- 2D NMR (COSY, HSQC) to assign proton and carbon signals accurately.
- IR spectroscopy to verify functional groups (e.g., C-O-C stretches at ~1100 cm⁻¹).
If discrepancies persist, consider dynamic effects like conformational flexibility or solvent interactions. Theoretical simulations (e.g., Gaussian) can model NMR chemical shifts for comparison .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- 1H/13C NMR to assign substituent positions and verify stereochemistry.
- HPLC-PDA for purity assessment.
- Thermogravimetric analysis (TGA) to study thermal stability.
Consistent baseline separation in chromatography and deuterated solvent selection (e.g., CDCl3) are critical for reproducibility .
Advanced: How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular models : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa).
- Molecular docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., GPCRs).
Dose-response curves (IC50) and positive/negative controls (e.g., known inhibitors) validate activity. Adjust assay buffers to maintain compound solubility (e.g., DMSO <1% v/v) .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations (B3LYP/6-31G*) to model transition states and activation energies.
- Molecular dynamics (MD) simulations to study solvent effects and ligand-protein interactions.
- QSAR models to correlate substituent electronic parameters (Hammett σ) with reaction rates.
Software like Gaussian, ORCA, or Schrödinger Suite enables these analyses. Validate predictions with kinetic experiments under controlled conditions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers under nitrogen at –20°C to prevent degradation.
- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS data for LD50 values and incompatibility warnings (e.g., strong oxidizers) .
Advanced: How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Apply a 2^k factorial design to test variables:
- Factors : Temperature (25°C vs. 50°C), solvent polarity (THF vs. DMF), catalyst loading (0.1% vs. 1%).
- Responses : Yield, purity, reaction time.
Statistical tools (e.g., ANOVA in Minitab) identify significant factors. Response surface methodology (RSM) then refines optimal conditions. Pilot-scale reactions validate scalability with continuous flow reactors .
Advanced: How do solvent polarity and proticity affect the compound’s stability in long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples in aprotic (DMSO) vs. protic (ethanol) solvents at 40°C/75% RH for 4 weeks.
- Monitor degradation via HPLC-UV at 254 nm.
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics.
Aprotic solvents generally enhance stability by reducing hydrolysis. Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
